molecular formula C22H40O2 B7949745 11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)-

11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)-

Cat. No.: B7949745
M. Wt: 336.6 g/mol
InChI Key: PYVCCFLKWCNDQZ-ZMLDDQSSSA-N
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Description

The compound identified as 11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)- is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)- involves specific reaction conditions and reagents. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst and magnesium metal, employing a mechanical grinding method to facilitate the C-H alkylation reaction .

Industrial Production Methods

Industrial production of 11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)- may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as liquid chromatography can be employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Catalysts such as palladium on carbon and copper(I) iodide are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • CID 11242253
  • CID 85415765

Uniqueness

11,14-Eicosadienoicacid, ethyl ester, (11Z,14Z)- is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl (11Z)-icosa-11,14-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8?,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVCCFLKWCNDQZ-ZMLDDQSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC=CC/C=C\CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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